![molecular formula C18H17ClN2O2 B303205 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is a chemical compound that is commonly referred to as a selective CB2 receptor agonist. It has been found to have potential therapeutic applications in the treatment of various diseases, including inflammation, pain, and cancer.
Wirkmechanismus
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide works by selectively activating the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor leads to a reduction in inflammation and pain, as well as an increase in apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activation of the CB2 receptor. This leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as a decrease in the production of reactive oxygen species. Additionally, it has been found to increase apoptosis in cancer cells, leading to a reduction in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is its selectivity for the CB2 receptor, which reduces the risk of off-target effects. Additionally, it has been found to have a good safety profile, making it a promising candidate for further clinical development. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many possible future directions for research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound. Finally, more research is needed to determine the optimal dosage and administration route for the compound in various disease models.
Synthesemethoden
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is a complex process that involves multiple steps. The first step is the synthesis of 5-chloro-2-aminobenzoxazole, which is then reacted with 3-bromoanisole to form 3-(5-chloro-1,3-benzoxazol-2-yl)anisole. This compound is then reacted with 3-methylbutanoyl chloride in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of chronic pain and inflammation. Additionally, it has been found to have anti-cancer properties, making it a potential treatment option for various types of cancer.
Eigenschaften
Molekularformel |
C18H17ClN2O2 |
|---|---|
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-11(2)8-17(22)20-14-5-3-4-12(9-14)18-21-15-10-13(19)6-7-16(15)23-18/h3-7,9-11H,8H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
SMQYJWYYBUPYOH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Kanonische SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



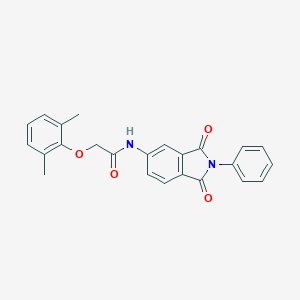
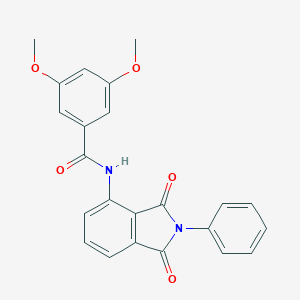
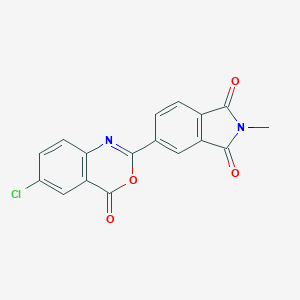
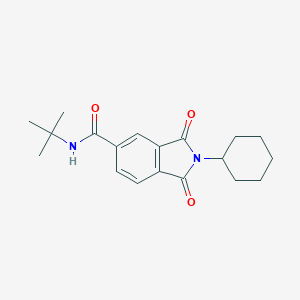
![2-(4-methylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303130.png)
![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)
![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)
![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)


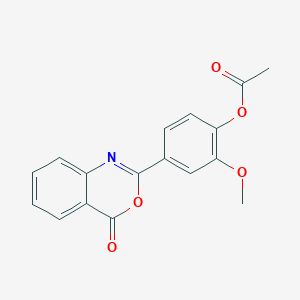
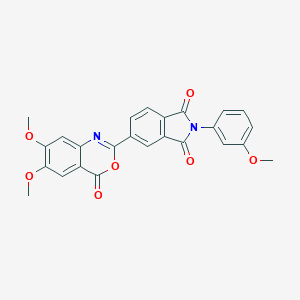

![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)